Methyl (4-ethylphenyl)carbamate
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Overview
Description
Methyl (4-ethylphenyl)carbamate is an organic compound with the molecular formula C10H13NO2. It is a derivative of carbamic acid and is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a methyl group, an ethylphenyl group, and a carbamate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (4-ethylphenyl)carbamate can be synthesized through several methods. One common method involves the reaction of 4-ethylphenol with methyl isocyanate. The reaction typically occurs under mild conditions and can be catalyzed by various catalysts to improve yield and efficiency . Another method involves the reaction of 4-ethylphenylamine with methyl chloroformate in the presence of a base such as triethylamine .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using continuous flow systems. These systems allow for better control of reaction conditions and higher yields. The use of environmentally friendly reagents and catalysts is also emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl (4-ethylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbamates and other oxidation products.
Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamate derivatives, while reduction can produce amines .
Scientific Research Applications
Methyl (4-ethylphenyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl (4-ethylphenyl)carbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of enzymes such as acetylcholinesterase, leading to various physiological effects. The compound’s structure allows it to form stable interactions with enzyme active sites, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Methyl carbamate: A simpler carbamate with similar chemical properties but different applications.
Ethyl carbamate: Another carbamate derivative with distinct biological activities.
Phenyl carbamate: Shares structural similarities but differs in its reactivity and applications.
Uniqueness
Methyl (4-ethylphenyl)carbamate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ethylphenyl group provides additional steric and electronic effects, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
28238-55-3 |
---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
methyl N-(4-ethylphenyl)carbamate |
InChI |
InChI=1S/C10H13NO2/c1-3-8-4-6-9(7-5-8)11-10(12)13-2/h4-7H,3H2,1-2H3,(H,11,12) |
InChI Key |
IGBOEFBYXMNOKG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)OC |
Origin of Product |
United States |
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